molecular formula C17H18N4OS B2472363 [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone CAS No. 2415473-05-9

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone

Katalognummer B2472363
CAS-Nummer: 2415473-05-9
Molekulargewicht: 326.42
InChI-Schlüssel: TVDGYBWAVBHUSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cellular growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. AZD8055 has shown promise as a potential therapeutic agent for these diseases, and its synthesis and mechanism of action have been extensively studied.

Wirkmechanismus

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone inhibits mTOR kinase by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of mTOR, such as p70S6K and 4EBP1, which are involved in protein synthesis and cell growth. In addition, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to inhibit the activity of AKT, a key signaling molecule upstream of mTOR, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects
[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also inhibits tumor angiogenesis and metastasis. In diabetes, it improves insulin sensitivity and glucose tolerance by enhancing insulin signaling and glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorders, it protects against neuronal death by reducing oxidative stress and inflammation and promoting autophagy.

Vorteile Und Einschränkungen Für Laborexperimente

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It is a potent and selective inhibitor of mTOR kinase, which allows for the specific inhibition of mTOR signaling in cells and tissues. It also has good pharmacokinetic properties, which allows for effective dosing in animal models. However, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone does have some limitations. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cross the blood-brain barrier. It also has a short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.

Zukünftige Richtungen

There are several future directions for the study of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone. One area of interest is the development of combination therapies with other cancer drugs, such as immune checkpoint inhibitors or epigenetic modulators, to enhance its anti-cancer activity. Another area of interest is the study of its effects on other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent and selective mTOR inhibitors based on the structure of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone may lead to the discovery of new therapeutic agents.

Synthesemethoden

The synthesis of [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone involves several steps, starting with the reaction of 2-aminobenzimidazole with 2-bromo-2-methylpropane to form 2-(2-bromo-2-methylpropyl)benzimidazole. This compound is then reacted with ethyl 4-bromobutyrate to form 3-(2-bromo-2-methylpropyl)-1H-benzimidazol-2-amine. The final step involves the reaction of this compound with 4-chloro-1,3-thiazole-5-carboxylic acid to form [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone.

Wissenschaftliche Forschungsanwendungen

[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to inhibit the growth and survival of a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation. In diabetes, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorders, [3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to protect against neuronal death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11(2)16-19-13-5-3-4-6-15(13)21(16)12-7-20(8-12)17(22)14-9-23-10-18-14/h3-6,9-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDGYBWAVBHUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.